![molecular formula C10H15FN5O13P3 B1260525 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine CAS No. 74832-57-8](/img/no-structure.png)
2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a modified nucleotide, which are the building blocks of DNA and RNA. The “2-fluoro” indicates the presence of a fluorine atom at the 2’ position of the sugar ring. The “arabinofuranosyl” refers to the type of sugar ring present, which is a furanose (a five-membered ring) form of arabinose . The “9H-purin-6-amine” suggests the presence of a purine base, specifically adenine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atom, the formation of the sugar ring, and the attachment of the purine base . The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure would be based on the structures of the individual components - the fluorinated sugar ring and the purine base . The “phosphonooxy” groups suggest the presence of phosphate groups, which are common in nucleotides .Chemical Reactions Analysis
As a nucleotide analogue, this compound might be involved in reactions similar to those of natural nucleotides, such as base pairing and incorporation into DNA or RNA strands . The presence of the fluorine atom could affect these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the structures of the components of the compound. For example, the presence of the fluorine atom could increase the compound’s stability, as fluorine is highly electronegative .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
- The chemical has been used in the synthesis of specific impurities for quality control in pharmaceutical contexts. For instance, Jin Xi-ping (2012) synthesized impurities from 9-(5-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine (fludarabine phosphate) through substitution reactions (Jin Xi-ping, 2012).
Pharmaceutical Applications
- The compound plays a role in the development of nucleotide analogs, as evidenced by the work of Brel (2013), who explored electrophilic halogenation processes in the synthesis of nucleotide analogs, providing insight into potential pharmaceutical applications (V. Brel, 2013).
Chemo-Enzymatic Synthesis
- It has been used in chemo-enzymatic syntheses, as demonstrated by Konstantinova et al. (2011), who described its use in the synthesis of Fludarabine and Nelarabine, employing specific biocatalysts (I. Konstantinova et al., 2011).
Transformation in Nucleoside Phosphonates
- Pomeisl et al. (2005) explored the transformation of specific groups to prepare fluorine-containing pyrimidine acyclic nucleoside phosphonates, highlighting the compound's utility in creating novel nucleoside analogs (K. Pomeisl et al., 2005).
Metabolic Pathways
- The chemical has been implicated in metabolic pathways of certain drugs. For example, Huang and Plunkett (1987) examined how Escherichia coli metabolizes 9-beta-D-arabinofuranosyl-2-fluoroadenine, a related compound, suggesting potential implications for the metabolism of this compound (P. Huang & W. Plunkett, 1987).
Antiviral Activity
- Borthwick et al. (1991) researched the antiviral activity of related fluorocarbocyclic nucleosides, which could inform the antiviral potential of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine (A. D. Borthwick et al., 1991).
Inhibition of Viral Replication
- The synthesis of similar nucleoside analogs has shown efficacy in inhibiting viral replication, as demonstrated by Montgomery et al. (1992), which can be relevant in understanding the biological activity of this compound (J. Montgomery et al., 1992).
Biologic and Chemical Activity
- Alexander et al. (2000) synthesized acyclic nucleotide analogues derived from N3-substituted isoguanine, indicating the compound's potential role in the development of nucleotide analogues with specific biological activities (P. Alexander et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
74832-57-8 |
|---|---|
Produktname |
2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine |
Molekularformel |
C10H15FN5O13P3 |
Molekulargewicht |
525.17 g/mol |
IUPAC-Name |
[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |
InChI-Schlüssel |
PIOKUWLZUXUBCO-FJFJXFQQSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
Synonyme |
2-F-araATP 2-fluoro-araATP 9-beta-D-arabinofuranosyl-2- fluoroadenine 5'-triphosphate F-ara-ATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium s-[2-(4-ethylphenyl)-2-oxoethyl] sulfurothioate](/img/structure/B1260442.png)
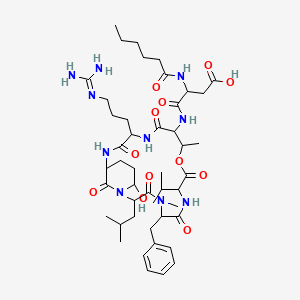
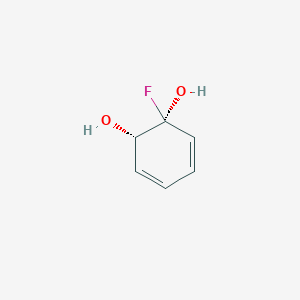
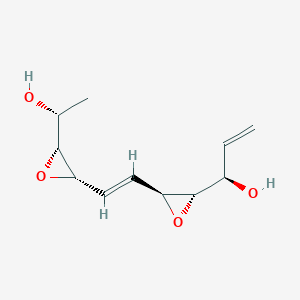
![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)
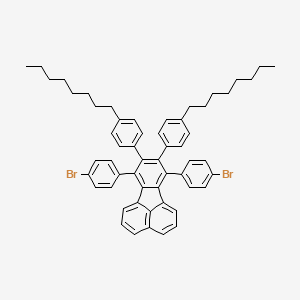
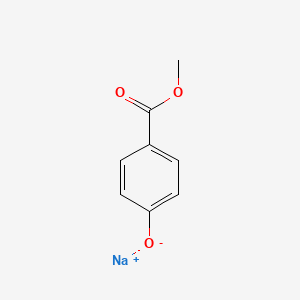
![Sodium;7-(8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)heptanoate](/img/structure/B1260456.png)
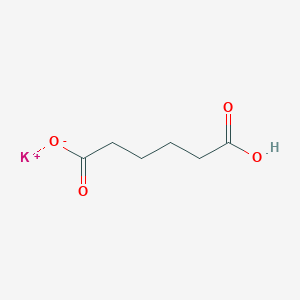
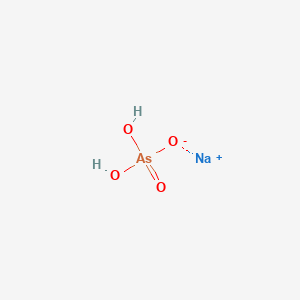
![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
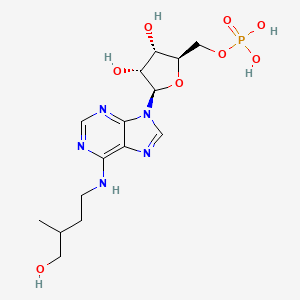
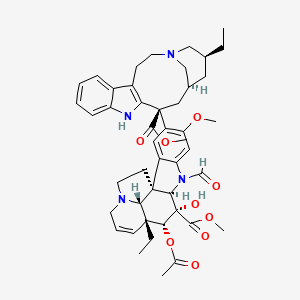
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)